Cas no 2229243-29-0 (4-(2,3-dihydro-1H-inden-1-yl)butanal)

4-(2,3-dihydro-1H-inden-1-yl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-(2,3-dihydro-1H-inden-1-yl)butanal
- SCHEMBL7683388
- 2229243-29-0
- EN300-1746110
-
- インチ: 1S/C13H16O/c14-10-4-3-6-12-9-8-11-5-1-2-7-13(11)12/h1-2,5,7,10,12H,3-4,6,8-9H2
- InChIKey: VKPZEMJNCIKXMT-UHFFFAOYSA-N
- SMILES: O=CCCCC1C2C=CC=CC=2CC1
計算された属性
- 精确分子量: 188.120115130g/mol
- 同位素质量: 188.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 17.1Ų
4-(2,3-dihydro-1H-inden-1-yl)butanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1746110-0.25g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1746110-0.1g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 0.1g |
$1283.0 | 2023-09-20 | ||
Enamine | EN300-1746110-0.5g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 0.5g |
$1399.0 | 2023-09-20 | ||
Enamine | EN300-1746110-1.0g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 1g |
$1458.0 | 2023-06-03 | ||
Enamine | EN300-1746110-5g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 5g |
$4226.0 | 2023-09-20 | ||
Enamine | EN300-1746110-0.05g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 0.05g |
$1224.0 | 2023-09-20 | ||
Enamine | EN300-1746110-10.0g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 10g |
$6266.0 | 2023-06-03 | ||
Enamine | EN300-1746110-5.0g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 5g |
$4226.0 | 2023-06-03 | ||
Enamine | EN300-1746110-1g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 1g |
$1458.0 | 2023-09-20 | ||
Enamine | EN300-1746110-2.5g |
4-(2,3-dihydro-1H-inden-1-yl)butanal |
2229243-29-0 | 2.5g |
$2856.0 | 2023-09-20 |
4-(2,3-dihydro-1H-inden-1-yl)butanal 関連文献
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
4-(2,3-dihydro-1H-inden-1-yl)butanalに関する追加情報
Comprehensive Overview of 4-(2,3-dihydro-1H-inden-1-yl)butanal (CAS No. 2229243-29-0)
4-(2,3-dihydro-1H-inden-1-yl)butanal (CAS No. 2229243-29-0) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique indenyl and butanal functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its molecular structure, which combines an indene moiety with an aldehyde group, makes it particularly valuable for applications in drug discovery and material science.
The chemical properties of 4-(2,3-dihydro-1H-inden-1-yl)butanal are of particular interest to researchers. Its aldehyde functionality allows for various chemical transformations, including condensation reactions, reductions, and nucleophilic additions. These reactions are crucial for the development of novel compounds with potential therapeutic benefits. Additionally, the indene ring system contributes to the compound's stability and reactivity, making it a preferred choice for synthetic chemists working on heterocyclic compounds and pharmaceutical intermediates.
In recent years, the demand for 4-(2,3-dihydro-1H-inden-1-yl)butanal has increased due to its role in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug development, given the structural similarities to other indene-derived compounds with known neurological activity. This aligns with current trends in the pharmaceutical industry, where there is a growing focus on neurodegenerative diseases and mental health disorders.
From a market perspective, 4-(2,3-dihydro-1H-inden-1-yl)butanal is gaining traction as a key building block in fine chemical synthesis. Its use in the production of flavors, fragrances, and specialty chemicals has further expanded its commercial relevance. Companies specializing in custom synthesis and contract research organizations (CROs) are increasingly incorporating this compound into their portfolios to meet the needs of clients in the life sciences sector.
The synthesis of 4-(2,3-dihydro-1H-inden-1-yl)butanal typically involves multi-step organic reactions, including Friedel-Crafts alkylation and oxidation processes. These methods are well-documented in the literature, ensuring reproducibility and scalability for industrial applications. Researchers are also exploring greener synthetic routes, such as catalytic hydrogenation and biocatalysis, to align with the growing emphasis on sustainable chemistry.
Safety and handling of 4-(2,3-dihydro-1H-inden-1-yl)butanal are critical considerations for laboratory and industrial settings. While the compound is not classified as a hazardous material, standard precautions for handling organic aldehydes should be observed. Proper storage conditions, including protection from moisture and light, are recommended to maintain its stability over time.
Looking ahead, the future of 4-(2,3-dihydro-1H-inden-1-yl)butanal appears promising, with ongoing research exploring its potential in material science and nanotechnology. Its unique structural features make it a candidate for designing functional polymers and advanced materials with tailored properties. As the scientific community continues to uncover new applications, this compound is poised to play an increasingly important role in cutting-edge research and industrial innovation.
For researchers and industry professionals seeking reliable information on 4-(2,3-dihydro-1H-inden-1-yl)butanal, it is essential to consult up-to-date literature and technical data sheets. The compound's CAS number (2229243-29-0) serves as a unique identifier for accurate sourcing and regulatory compliance. With its diverse applications and growing importance in chemical research, this compound represents an exciting area of exploration for scientists and entrepreneurs alike.
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